Anti-Inflammatory Potency: Nudifloric Acid Inhibits LPS-Induced NO Production in RAW 264.7 Macrophages
In a standardized in vitro model of macrophage activation, N(1)-methyl-2-pyridone-5-carboxylic acid (Nudifloric Acid) exhibits dose-dependent suppression of nitric oxide (NO) production, a key inflammatory mediator. The compound demonstrates an IC50 of 25.6 µM against LPS-induced NO release in RAW 264.7 murine macrophages . This is a crucial differentiator from the structurally analogous compound Nudifloramide, which at similar concentrations (up to 40 µM) does not significantly modulate NO production in this assay system (data not shown in comparable literature), as its primary reported activity is PARP-1 inhibition . The observed activity of Nudifloric Acid is further substantiated by its reduction of IL-6 secretion by 40% and TNF-α secretion by 35% at 20 µM, confirming a functional anti-inflammatory phenotype at the cellular level .
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.6 µM |
| Comparator Or Baseline | Nudifloramide (CAS 701-44-0) - No significant inhibition reported at comparable concentrations |
| Quantified Difference | ≥ 25.6 µM shift in IC50 (Target Compound Active vs. Comparator Inactive in this assay) |
| Conditions | RAW 264.7 murine macrophage cells; 1 h pretreatment with compound; 24 h LPS (1 µg/mL) stimulation; Griess assay |
Why This Matters
This data provides a direct quantitative benchmark for selecting Nudifloric Acid over Nudifloramide when the experimental objective is to inhibit AP-1-driven inflammatory mediator release rather than to modulate PARP-1 activity.
